molecular formula C10H14ClNS B13008408 1-(5-Chloro-2-(ethylthio)phenyl)-N-methylmethanamine

1-(5-Chloro-2-(ethylthio)phenyl)-N-methylmethanamine

Cat. No.: B13008408
M. Wt: 215.74 g/mol
InChI Key: NZJJOIVEQPBYIR-UHFFFAOYSA-N
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Description

1-(5-Chloro-2-(ethylthio)phenyl)-N-methylmethanamine is an organic compound with a complex structure that includes a chloro-substituted phenyl ring, an ethylthio group, and a methylmethanamine moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1-(5-Chloro-2-(ethylthio)phenyl)-N-methylmethanamine typically involves multiple steps, starting with the preparation of the chloro-substituted phenyl ring. One common method involves the chlorination of a phenyl ring followed by the introduction of an ethylthio group through a nucleophilic substitution reaction. The final step involves the methylation of the amine group to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the production process. Additionally, the use of catalysts and advanced purification techniques can further improve the quality of the final product.

Chemical Reactions Analysis

Types of Reactions

1-(5-Chloro-2-(ethylthio)phenyl)-N-methylmethanamine can undergo various chemical reactions, including:

    Oxidation: The ethylthio group can be oxidized to form sulfoxides or sulfones.

    Reduction: The chloro group can be reduced to form the corresponding phenyl derivative.

    Substitution: The chloro group can be substituted with other nucleophiles such as amines or thiols.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride can be used.

    Substitution: Nucleophiles like ammonia, primary amines, or thiols can be used under basic conditions.

Major Products Formed

    Oxidation: Sulfoxides or sulfones.

    Reduction: Phenyl derivatives.

    Substitution: Amino or thiol-substituted phenyl derivatives.

Scientific Research Applications

1-(5-Chloro-2-(ethylthio)phenyl)-N-methylmethanamine has several scientific research applications, including:

    Chemistry: Used as a building block in organic synthesis and as a reagent in various chemical reactions.

    Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Explored for its potential therapeutic applications, particularly in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and as an intermediate in the synthesis of other compounds.

Mechanism of Action

The mechanism of action of 1-(5-Chloro-2-(ethylthio)phenyl)-N-methylmethanamine involves its interaction with specific molecular targets and pathways. The chloro and ethylthio groups can interact with various enzymes and receptors, potentially leading to biological effects such as inhibition of enzyme activity or modulation of receptor signaling pathways. The exact mechanism may vary depending on the specific application and target.

Comparison with Similar Compounds

Similar Compounds

  • 1-(5-Chloro-2-(methylthio)phenyl)-N-methylmethanamine
  • 1-(5-Chloro-2-(ethylthio)phenyl)-N-ethylmethanamine
  • 1-(5-Chloro-2-(ethylthio)phenyl)-N-methylmethanamide

Uniqueness

1-(5-Chloro-2-(ethylthio)phenyl)-N-methylmethanamine is unique due to the specific combination of functional groups, which imparts distinct chemical and biological properties

Properties

Molecular Formula

C10H14ClNS

Molecular Weight

215.74 g/mol

IUPAC Name

1-(5-chloro-2-ethylsulfanylphenyl)-N-methylmethanamine

InChI

InChI=1S/C10H14ClNS/c1-3-13-10-5-4-9(11)6-8(10)7-12-2/h4-6,12H,3,7H2,1-2H3

InChI Key

NZJJOIVEQPBYIR-UHFFFAOYSA-N

Canonical SMILES

CCSC1=C(C=C(C=C1)Cl)CNC

Origin of Product

United States

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